
dimethyl N-(4-iodobenzoyl)glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl N-(4-iodobenzoyl)glutamate is a chemical compound with the CAS number 473444-31-4 . It has a molecular weight of 405.19 . The IUPAC name for this compound is dimethyl 2-[(4-iodobenzoyl)amino]pentanedioate .
Molecular Structure Analysis
The InChI code for dimethyl N-(4-iodobenzoyl)glutamate is1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Dimethyl N-(4-iodobenzoyl)glutamate has a molecular weight of 405.19 .Wissenschaftliche Forschungsanwendungen
Glutamate Receptor Functions and Neuroprotection
Glutamate is a principal excitatory neurotransmitter in the brain, playing a critical role in normal synaptic transmission, synaptic plasticity, and brain development. Excessive glutamate can induce excitotoxicity, leading to neuronal damage or death. Studies have focused on understanding the mechanisms of glutamate receptors, such as NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, to develop neuroprotective strategies. For instance, compounds like dimethyl sulfoxide (DMSO) have been shown to suppress glutamate-induced responses and protect against excitotoxic neuronal death by inhibiting glutamate receptor-mediated ion currents and calcium influx in hippocampal neurons (Lu & Mattson, 2001).
Synthesis and Characterization of Glutamate Analogues
Research on the synthesis of glutamate analogues, such as poly-γ-glutamic acid (γ-PGA) and its derivatives, provides valuable insights into the chemical modification and potential applications of glutamate-related compounds. These studies aim to develop novel compounds with enhanced bioavailability or specific receptor selectivity for therapeutic applications. For example, the chemical synthesis of poly-γ-glutamic acid through polycondensation of glutamic acid dimers has been explored to obtain compounds with varying molecular weights for potential biomedical applications (Sanda, Fujiyama, & Endo, 2001).
Applications in Neuroscience Research
The applications of glutamate and its analogues extend to neuroscience research, where understanding the modulation of glutamate receptors can contribute to the development of treatments for neurological disorders. Negative allosteric modulators of metabotropic glutamate receptors (mGluRs), such as CTEP, have shown promise in preclinical studies for the treatment of disorders requiring chronic receptor inhibition, illustrating the therapeutic potential of targeting glutamate receptor pathways (Lindemann et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 2-[(4-iodobenzoyl)amino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIAUTJTUAVNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl N-(4-iodobenzoyl)glutamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

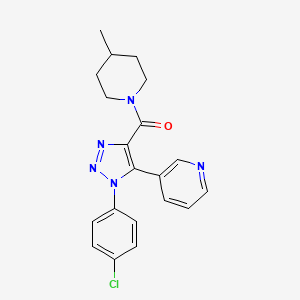
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2859598.png)
![7-azepan-1-yl-1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2859599.png)
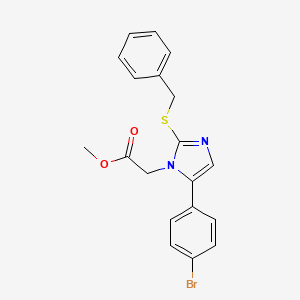
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2859606.png)
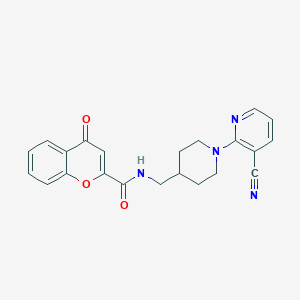
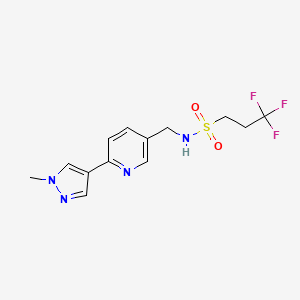

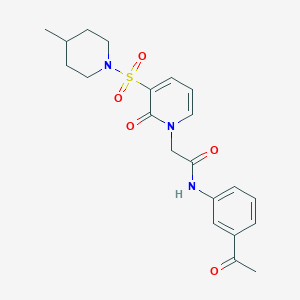

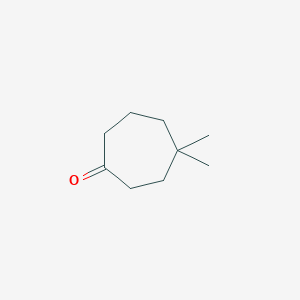
![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2859617.png)
![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)